molecular formula C8H6Cl2F3N B1402987 2,3-Bis(chloromethyl)-6-(trifluoromethyl)pyridine CAS No. 1356110-02-5

2,3-Bis(chloromethyl)-6-(trifluoromethyl)pyridine

Cat. No. B1402987
M. Wt: 244.04 g/mol
InChI Key: LDAJXLATKMNLOI-UHFFFAOYSA-N
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Description

Pyridine derivatives, such as 2,3-Bis(trifluoromethyl)pyridine, are often used in organic synthesis due to their unique chemical properties . They can act as versatile building blocks for various chemical reactions .


Synthesis Analysis

The synthesis of pyridine derivatives can be complex and depends on the specific compound. For example, the protodeboronation of pinacol boronic esters has been reported as a method to synthesize certain pyridine derivatives .


Molecular Structure Analysis

The molecular structure of a pyridine derivative would include a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The specific substituents on the ring (such as chloromethyl or trifluoromethyl groups) would vary depending on the compound .


Chemical Reactions Analysis

Pyridine derivatives can participate in a variety of chemical reactions. For instance, they can undergo nucleophilic substitution, electrophilic substitution, and other types of reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a pyridine derivative would depend on its specific structure. For example, 2,3-Bis(trifluoromethyl)pyridine is a liquid at 20°C, with a melting point of 2°C and a boiling point of 158°C .

Scientific Research Applications

Coordination Properties with Lanthanide Ions

The compound is used in the synthesis of ligands for coordinating with lanthanide ions. These ligands are then analyzed for their coordination chemistry, helping to deepen understanding of lanthanide-ligand interactions (Pailloux et al., 2009).

Formation of N-Heterocyclic Complexes

It plays a role in the formation of N-heterocyclic complexes of rhodium and palladium. These complexes are essential for exploring organometallic chemistry and understanding metal-carbon bonds (Simons et al., 2003).

Palladium(II) Complexes

The compound is involved in the formation of Palladium(II) complexes, aiding in the development of catalysts for organic reactions, which is pivotal in pharmaceutical and materials science (Das et al., 2009).

Synthesis and Characterization in Coordination Chemistry

It contributes to the synthesis and characterization of various metal complexes, enhancing our understanding of coordination chemistry and the properties of these complexes (Chernov'yants et al., 2011).

Catalytic Applications in Organic Reactions

The derivative is crucial for preparing ligands and complexes that serve as catalysts in various organic reactions, thereby playing a significant role in the development of new synthetic methods (Shinkawa et al., 1995).

Safety And Hazards

Pyridine derivatives can have various safety and hazard profiles depending on their specific structures. For example, 2,3-Bis(trifluoromethyl)pyridine is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and it is a combustible liquid .

Future Directions

The future directions for research on pyridine derivatives could include developing new synthetic methods, exploring new reactions, and investigating potential applications in areas such as pharmaceuticals, agrochemicals, and materials science .

properties

IUPAC Name

2,3-bis(chloromethyl)-6-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2F3N/c9-3-5-1-2-7(8(11,12)13)14-6(5)4-10/h1-2H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAJXLATKMNLOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1CCl)CCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00744634
Record name 2,3-Bis(chloromethyl)-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Bis(chloromethyl)-6-(trifluoromethyl)pyridine

CAS RN

1356110-02-5
Record name 2,3-Bis(chloromethyl)-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00744634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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